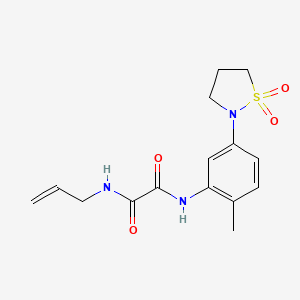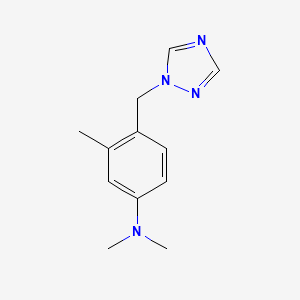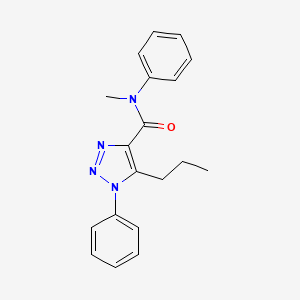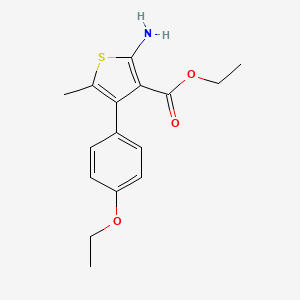
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, also known as CAY10650, is a synthetic compound that belongs to the group of oxalamides. It has gained attention in the scientific community due to its potential use in various research applications. In
Mechanism of Action
The mechanism of action of N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PP2A by N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide also induces apoptosis in cancer cells by activating the MAPK pathway. In addition, N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential use in cancer therapy and has been found to be effective in inhibiting the growth of cancer cells. However, there are also some limitations associated with the use of N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in lab experiments. The compound has not been extensively studied in humans and its long-term effects are not known. In addition, the compound may have off-target effects, which could limit its specificity in certain experiments.
Future Directions
There are several future directions for the use of N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in scientific research. One potential area is the development of new cancer therapies. N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has been found to be effective in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target PP2A. Another potential area is the study of the compound's anti-inflammatory and neuroprotective effects. Further research could lead to the development of new drugs for the treatment of inflammatory and neurodegenerative diseases.
In conclusion, N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. It has been extensively studied for its potential use in cancer therapy and has been found to be effective in inhibiting the growth of cancer cells. The compound's mechanism of action involves the inhibition of PP2A, which leads to the activation of the MAPK pathway and the induction of apoptosis in cancer cells. While there are some limitations associated with the use of N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in lab experiments, there are also several future directions for the use of the compound in scientific research.
Synthesis Methods
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenylamine with allyl chloroformate and oxalyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with allylamine to obtain the final product, N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide.
Scientific Research Applications
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has been extensively studied for its potential use in various scientific research applications. One of the major research areas is cancer therapy. Studies have shown that N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h3,5-6,10H,1,4,7-9H2,2H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODZGDOPRCTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)






![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)



